Lipophilicity Differentiation: XLogP3-AA Comparison vs. Non-Fluorinated and Mono-Fluorinated Diaryl-Oxazole-2-Carboxamide Analogs
The target compound exhibits a computed XLogP3-AA of 4.3, reflecting the combined lipophilicity contribution of the 4-fluoro-3-(trifluoromethyl)phenyl and 4-fluorophenyl substituents [1]. By comparison, the unsubstituted parent scaffold 4,5-diphenyl-1,3-oxazole-2-carboxamide is predicted (via analogous computation) to have an XLogP of approximately 2.8–3.0, and the mono-fluorinated N-(4-fluorophenyl)-5-phenyl-1,3-oxazole-2-carboxamide approximately 3.2–3.5. The ~1.0–1.5 log unit increase in lipophilicity for CAS 955730-99-1 alters passive membrane permeability and non-specific protein binding compared to less fluorinated analogs [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | Unsubstituted 4,5-diphenyl-1,3-oxazole-2-carboxamide (estimated XLogP ~2.8–3.0); N-(4-fluorophenyl)-5-phenyl analog (estimated XLogP ~3.2–3.5) |
| Quantified Difference | Δ XLogP ≈ +1.0 to +1.5 log units vs. non-fluorinated or mono-fluorinated analogs |
| Conditions | Computed values (XLogP3 3.0 algorithm, PubChem 2025.09.15 release). Comparator values are estimated from analogous scaffold calculations. |
Why This Matters
A 1.0–1.5 log unit increase in lipophilicity predicts significantly altered membrane partitioning and plasma protein binding, which directly impacts the compound's suitability for cell-based vs. biochemical assays and its behavior in ADME screening cascades.
- [1] PubChem. Compound Summary for CID 16950283: N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. (Class-level context for logP impact on permeability and protein binding.) View Source
